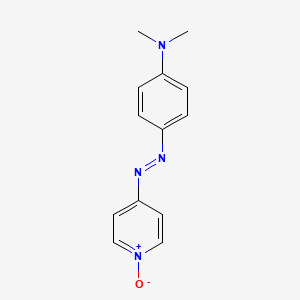

Pyridine-1-oxide-4-azo-p-dimethylaniline

CAS No.: 13520-96-2

Cat. No.: VC18407859

Molecular Formula: C13H14N4O

Molecular Weight: 242.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13520-96-2 |

|---|---|

| Molecular Formula | C13H14N4O |

| Molecular Weight | 242.28 g/mol |

| IUPAC Name | N,N-dimethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |

| Standard InChI | InChI=1S/C13H14N4O/c1-16(2)13-5-3-11(4-6-13)14-15-12-7-9-17(18)10-8-12/h3-10H,1-2H3 |

| Standard InChI Key | PPJQKXXNTUKVRR-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Pyridine-1-oxide-4-azo-p-dimethylaniline (theoretical formula: C₁₃H₁₄N₄O) comprises three distinct components:

-

Pyridine-1-oxide core: A six-membered aromatic ring with a nitrogen atom at position 1 and an oxygen atom from the N-oxide group .

-

Azo linkage: A diazenyl (-N=N-) bridge connecting the pyridine ring to the aromatic amine .

-

p-Dimethylaniline group: A para-substituted benzene ring with two methyl groups attached to the nitrogen .

The compound’s planar structure suggests significant conjugation across the azo bond and aromatic systems, which may influence its electronic absorption spectra and redox behavior.

Comparative Analysis with Documented Analogs

The closest structurally characterized analog is pyridine-3-azo-p-dimethylaniline (PubChem CID: 67429), which shares the azo-p-dimethylaniline moiety but differs in the pyridine substitution pattern . Key distinctions include:

-

Substituent position: The azo group at position 4 (vs. 3) alters steric and electronic interactions.

-

N-oxide presence: The 1-oxidation of pyridine enhances polarity and hydrogen-bonding capacity compared to non-oxidized analogs .

Synthetic Strategies and Reaction Pathways

Pyridine-1-Oxide Intermediate Synthesis

Patent EP0044647A2 details methods for synthesizing pyridine-1-oxide derivatives, which could be adapted for this compound . Critical steps include:

-

Chloropyridine oxidation: Reacting 2-chloropyridine with hydrogen peroxide in acidic media to yield 2-chloropyridine-1-oxide .

-

Nucleophilic substitution: Displacing the chloride with a thiolate or amine group. For azo-linked derivatives, this step would require coupling with a diazonium salt.

Azo Coupling Reaction

The azo group is typically introduced via diazotization of an aromatic amine (e.g., p-dimethylaniline) followed by coupling with a pyridine derivative. General conditions involve:

-

Diazotization: Treating p-dimethylaniline with nitrous acid (HNO₂) at 0–5°C to form the diazonium salt.

-

Coupling: Reacting the diazonium salt with pyridine-1-oxide under alkaline conditions (pH 8–10) to form the azo linkage .

Challenges in Synthesis

-

Regioselectivity: Ensuring the azo group attaches at the 4-position of pyridine-1-oxide may require directing groups or protective strategies.

-

Oxidation stability: The N-oxide group is sensitive to reduction; mild reaction conditions are essential to prevent degradation .

Physicochemical Properties and Spectroscopic Data

Predicted Properties

Spectroscopic Signatures

-

IR spectroscopy: Peaks at 1340 cm⁻¹ (N-O stretch), 1600 cm⁻¹ (C=N azo), and 2900 cm⁻¹ (C-H methyl) .

-

NMR: Pyridine protons appear downfield (δ 8.5–9.0 ppm) due to the N-oxide’s deshielding effect .

Pharmacological and Industrial Applications

Biological Activity

Azo-pyridine derivatives exhibit diverse bioactivities, including:

-

Anti-inflammatory effects: Analogous compounds with methoxy-substituted aryl groups show 74% edema inhibition in murine models .

-

Antimicrobial properties: Pyridine-1-oxide derivatives demonstrate activity against Gram-positive bacteria .

Stability and Degradation Pathways

Thermal Decomposition

Pyridine-1-oxides decompose above 200°C, releasing NOx gases. The azo bond cleaves at lower temperatures (150–180°C), forming aromatic amines and nitrogen gas .

Photolytic Degradation

UV exposure induces cis-trans isomerization of the azo bond and eventual N=N bond cleavage, yielding pyridine-1-oxide and p-dimethylaniline radicals .

Future Research Directions

-

Synthetic optimization: Developing regioselective methods for 4-azo substitution on pyridine-1-oxide.

-

Pharmacological screening: Evaluating anti-inflammatory and antimicrobial efficacy in vitro and in vivo.

-

Computational modeling: Predicting electronic properties and binding affinities using DFT and molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume